molecular formula C12H15NO4 B554440 Z-Ala-OMe CAS No. 28819-05-8

Z-Ala-OMe

Cat. No.: B554440
CAS No.: 28819-05-8
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-VIFPVBQESA-N
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Description

N-(Benzyloxycarbonyl)-L-alanine methyl ester, commonly referred to as Z-Ala-OMe, is a derivative of the amino acid alanine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis as a protected form of alanine, facilitating the formation of peptide bonds without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N-(benzyloxycarbonyl)-L-alanine. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods: In an industrial setting, the synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing deep eutectic solvents, can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(Benzyloxycarbonyl)-L-alanine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form N-(benzyloxycarbonyl)-L-alanine.

    Aminolysis: Reaction with amines to form amides.

    Deprotection: Removal of the benzyloxycarbonyl group under acidic or hydrogenolytic conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Aminolysis: Requires amines and a catalyst such as triethylamine.

    Deprotection: Achieved using trifluoroacetic acid or catalytic hydrogenation with palladium on carbon.

Major Products Formed:

Scientific Research Applications

N-(Benzyloxycarbonyl)-L-alanine methyl ester has several applications in scientific research:

Comparison with Similar Compounds

  • N-(Benzyloxycarbonyl)-L-valine methyl ester (Z-Val-OMe)
  • N-(Benzyloxycarbonyl)-L-aspartic acid methyl ester (Z-Asp-OMe)
  • N-(Benzyloxycarbonyl)-L-phenylalanine methyl ester (Z-Phe-OMe)

Comparison: N-(Benzyloxycarbonyl)-L-alanine methyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it a versatile building block in the synthesis of peptides and proteins .

Properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426359
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28819-05-8
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?

A1: this compound, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.

Q2: How does the choice of enzyme affect the reaction with this compound?

A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:

  • Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using this compound. The esterase activity allows ficin to cleave the methyl ester bond in this compound, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.
  • Papain: This protease is also capable of catalyzing dipeptide synthesis using this compound as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.

Q3: Are there any limitations to using this compound in enzymatic dipeptide synthesis?

A3: While this compound proves to be a useful acyl donor, some potential limitations exist:

  • Yield: The dipeptide yield varies depending on the enzyme, reaction conditions, and the nucleophile used. For instance, yields ranged from 5% to 91% depending on the amino acid coupled with this compound using ficin as the biocatalyst [].

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